1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring fused with a purine moiety. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both amino and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and biological interactions.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target through atp-competitive inhibition . This means the compound competes with ATP for binding to the kinase, thereby inhibiting its activity.
Biochemical Pathways
If it indeed inhibits pkb, it could affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway, which regulates cell proliferation and survival .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability .
Result of Action
If it inhibits pkb, it could potentially inhibit cell proliferation and promote apoptosis, making it a potential antitumor agent .
Biochemical Analysis
Cellular Effects
It is known that the compound has been identified as a potent and orally bioavailable inhibitor of Protein Kinase B (PKB) . This suggests that it may have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid involves its role as an inhibitor of PKB . It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is extensively metabolized, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the compound strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .
Metabolic Pathways
The metabolic pathways of this compound involve its extensive metabolism, primarily by CYP3A4/3A5-catalyzed reactions . The primary metabolic pathway involves N-de-ethylation to form an N-desethyl metabolite .
Transport and Distribution
It is known that the compound is well absorbed and eliminated largely by metabolism .
Subcellular Localization
It is known that the compound is well absorbed, suggesting that it may be localized in various compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted purine-piperidine derivatives.
Scientific Research Applications
1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Pipecolic acid: Another piperidine derivative with a carboxylic acid group, but lacking the purine moiety.
Piperine: A naturally occurring piperidine derivative with antioxidant properties.
Evodiamine: A piperidine alkaloid with anticancer properties.
Uniqueness: 1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid is unique due to the presence of both a purine and a piperidine ring in its structure. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to simpler piperidine derivatives .
Properties
IUPAC Name |
1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2/c12-11-15-8-7(13-5-14-8)9(16-11)17-3-1-6(2-4-17)10(18)19/h5-6H,1-4H2,(H,18,19)(H3,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDULUDJYGADMGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC(=NC3=C2NC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.